molecular formula C15H11ClFN3O2 B14929672 N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B14929672
M. Wt: 319.72 g/mol
InChI Key: XZUANSQKUCQDIO-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” is a synthetic organic compound that features a chlorophenyl group, a fluorobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” typically involves the following steps:

    Formation of the hydrazone: Reacting 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-chlorophenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Using solvents like ethanol or methanol.
  • Controlling the temperature and pH of the reaction mixture.
  • Employing catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazone or oxoacetamide groups.

    Substitution: The chlorophenyl and fluorobenzylidene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-oxoacetamide: Lacks the hydrazino and fluorobenzylidene groups.

    N-(4-fluorophenyl)-2-oxoacetamide: Lacks the chlorophenyl and hydrazino groups.

    N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide: Lacks the fluorobenzylidene group.

Uniqueness

“N-(2-chlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide” is unique due to the presence of both the chlorophenyl and fluorobenzylidene groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11ClFN3O2/c16-12-3-1-2-4-13(12)19-14(21)15(22)20-18-9-10-5-7-11(17)8-6-10/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

XZUANSQKUCQDIO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.